5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with significant relevance in pharmaceutical research. This compound is characterized by its unique molecular structure and potential applications, particularly in the development of therapeutic agents.
The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. Its molecular formula is , and it has a molar mass of 253.73 g/mol. The compound is also associated with the CAS number 1240049-62-0, indicating its unique identification in chemical databases .
The synthesis of 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves several steps that may include the following:
These methods reflect a typical synthetic pathway for pyrazole derivatives, emphasizing the importance of careful control over reaction conditions to achieve high yields and purity .
The molecular structure of 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride can be represented as follows:
This structure contributes to its biological activity and potential interactions with various biological targets .
5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride can undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects in therapeutic applications .
The mechanism of action for 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride primarily involves its interaction with specific biological targets such as enzymes or receptors:
Understanding these mechanisms is essential for optimizing its use in drug development and therapeutic applications .
5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride has several scientific applications:
The ongoing research into this compound highlights its potential utility in developing novel therapeutic agents targeting various diseases .
Pyrazole, a five-membered diazole heterocycle (C₃H₄N₂), functions as a privileged scaffold in drug design due to its aromatic character, metabolic stability, and hydrogen-bonding versatility. The ring’s two nitrogen atoms—one pyrrole-like (hydrogen bond donor) and one pyridine-like (hydrogen bond acceptor)—enable targeted interactions with biological macromolecules [3] [5]. Unlike imidazole or thiazole, pyrazole exhibits superior resistance to oxidative metabolism by cytochrome P450 enzymes, attributed to its acidic nature [3]. This stability is critical for drug bioavailability.
Substituent positioning profoundly impacts pharmacodynamics. For example, 3-aminopyrazole derivatives mimic adenine’s binding mode in ATP-binding pockets of kinases, facilitating competitive inhibition [3]. The 5-methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine scaffold exemplifies strategic substitution: the p-tolyl group enhances hydrophobic pocket engagement, while the methoxymethyl side chain modulates solubility and membrane permeability [2] [9].
Table 1: Key Properties of Pyrazole vs. Bioisosteres
Property | Pyrazole | Imidazole | Thiazole |
---|---|---|---|
Aromatic Character | Pronounced (6π electrons) | Moderate | Moderate |
Metabolic Stability | High (P450 resistance) | Low (Oxidative cleavage) | Low (Oxidative cleavage) |
H-Bond Capacity | Dual donor/acceptor | Dual donor/acceptor | Acceptor-dominant |
pKa (Conjugated acid) | ~2.49 | ~7.0 | ~2.5 |
Pyrazole derivatives achieve target selectivity through three-dimensional complementarity with enzyme binding sites. In protein kinases (PKs), the pyrazole core occupies the adenine region of the ATP-binding pocket, while C4-aryl groups (e.g., p-tolyl) exploit hydrophobic niches adjacent to the hinge region [3]. Eight FDA-approved PK inhibitors (e.g., crizotinib, ruxolitinib) incorporate pyrazole, underscoring its clinical validity [3] [6].
The N-unsubstituted pyrazole (2H-tautomer) is crucial for hydrogen-bonding networks. For instance, in JAK2 inhibition, the NH group donates a hydrogen bond to Leu932, while the pyridine-like nitrogen accepts one from Asp939 [3]. Modifications like the 3-amino group (as in 5-methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine) enable salt bridge formation with catalytic residues like Asp102 in serine proteases [6] [8].
Table 2: Enzyme Targets of Substituted Pyrazoles
Enzyme Class | Target | Pyrazole Binding Mode | Biological Outcome |
---|---|---|---|
Protein Kinases | JAK2, B-RAF, c-Met | ATP-competitive; H-bond to hinge | Antiproliferative |
Cyclooxygenase-2 | COX-2 | Hydrophobic pocket occupancy | Anti-inflammatory |
β-Lactamases | NDM-1 | Zn²⁺ chelation via carbonyl groups | Antibiotic resistance reversal |
Oxidoreductases | Xanthine oxidase | Mimic purine substrate | Gout management |
The therapeutic evolution of 4-aryl pyrazoles began with phenylbutazone (1949), a non-selective COX inhibitor for arthritis [5] [6]. The p-tolyl variant emerged as a strategy to enhance lipophilicity and steric occupancy in hydrophobic enzyme subsites. Early analogs like 5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3) demonstrated applications in agrochemicals and diagnostics [4].
A breakthrough arrived with fused pyrazoles (e.g., pyrazolo[3,4-d]pyrimidines), but unfused scaffolds retained advantages: simpler synthesis and reduced off-target effects [3]. The incorporation of methoxymethyl at C5 (as in 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine) balanced polarity and bioavailability, diverging from traditional lipophilic groups [2] [9]. This design culminated in hydrochloride salt formation (CID 46736513) to improve crystallinity and aqueous solubility [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1